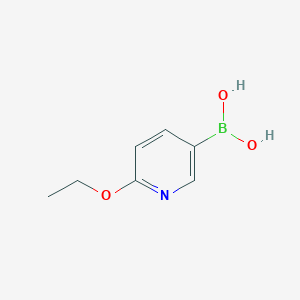

(6-Ethoxypyridin-3-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONCERAQKBPLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475801 | |

| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612845-44-0 | |

| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxypyridine-5-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxypyridin-3-yl)boronic Acid (CAS: 612845-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its structure, featuring an ethoxy-substituted pyridine ring coupled with a boronic acid moiety, makes it a valuable reagent for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Detailed experimental protocols and data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] Its solubility is moderate in polar organic solvents.[2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 612845-44-0 |

| Molecular Formula | C₇H₁₀BNO₃[3] |

| Molecular Weight | 166.97 g/mol [3] |

| Appearance | White to cream-colored crystalline powder[1] |

| Melting Point | 102-104 °C, 116-122 °C, 134 °C |

| Boiling Point | 322.5 °C at 760 mmHg (Predicted) |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) |

| InChI | InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3[2] |

| SMILES | CCOc1ccc(cn1)B(O)O[2] |

| Storage | Store in a dark, dry place at 2-8°C[4] |

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely available in the public domain, predicted spectroscopic data provides valuable insight for characterization. Commercial suppliers may provide lot-specific analytical data upon request.[4][5]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~8.6 (s, 1H, pyridine-H2), ~8.0 (d, 1H, pyridine-H4), ~6.8 (d, 1H, pyridine-H5), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃), B(OH)₂ protons may be broad and exchangeable. |

| ¹³C NMR | δ (ppm): ~165 (C6), ~150 (C2), ~140 (C4), ~120 (C5), C3 (attached to Boron) may be broad or unobserved, ~62 (OCH₂CH₃), ~15 (OCH₂CH₃). |

| Mass Spec. | Expected [M+H]⁺ at m/z 168.08. |

| FT-IR | Expected characteristic peaks (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~2980 (C-H stretch), ~1600 (C=N stretch), ~1350 (B-O stretch). |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a directed ortho-metalation of 2-ethoxypyridine followed by borylation. The following protocol is based on the method reported by Parry P. R. et al.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Applications in Drug Discovery: BTK Inhibitors

A primary application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. [6]BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

B-cell Receptor (BCR) Signaling Pathway and the Role of BTK

Caption: Simplified B-cell receptor signaling pathway and the inhibitory action of BTK inhibitors.

By inhibiting BTK, small molecules synthesized using this compound can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival. This mechanism of action makes BTK inhibitors effective therapeutics for the treatment of certain types of lymphoma, leukemia, and other B-cell-driven disorders. [6]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with significant applications in the field of drug discovery. Its utility as a precursor to potent BTK inhibitors highlights its importance in the development of targeted therapies for B-cell malignancies. This technical guide provides essential information and representative protocols to facilitate its effective use in the laboratory.

References

(6-Ethoxypyridin-3-yl)boronic acid: A Technical Guide for Drug Discovery and Development

(6-Ethoxypyridin-3-yl)boronic acid is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. As a substituted pyridinylboronic acid, it serves as a crucial building block in the synthesis of complex organic molecules, most notably in the development of novel therapeutics. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to modern drug discovery.[1]

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Weight | 166.97 g/mol [2][3] |

| Molecular Formula | C₇H₁₀BNO₃[2][3][4] |

| CAS Number | 612845-44-0[2][3][4][5] |

| Melting Point | 102-104°C[2][3] |

| Boiling Point | 322.5 ± 52.0 °C (Predicted)[2] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted)[2] |

| Purity | Typically ≥98%[3][6] |

| Appearance | White powder[6] |

| Storage Conditions | 2-8°C, in a tightly sealed container[3][7] |

Applications in Drug Development

This compound is a key pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors.[8]

Role in BTK Inhibitor Synthesis:

Bruton's tyrosine kinase (BTK) is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[8] This pathway is essential for B-cell development, activation, and survival.[8] Dysregulation of BTK activity is implicated in various B-cell malignancies and inflammatory diseases. Consequently, BTK has emerged as a significant therapeutic target.

This compound is utilized as a key building block in the synthesis of potent and selective BTK inhibitors.[8] For instance, it has been used in the preparation of compounds for treating B-cell lymphomas, leukemias, allergies, and asthma.[8] The pyridine and ethoxy moieties of the molecule can be tailored to achieve specific interactions with the target protein, thereby enhancing potency and selectivity.

Caption: Simplified BTK signaling pathway and the inhibitory action of drugs derived from this compound.

Experimental Protocols

3.1. Synthesis of this compound

The following protocol is based on a reported method for the synthesis of this compound.[8]

Materials:

-

2-Ethoxypyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-ethoxypyridine dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -70°C. The mixture is stirred at -78°C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78°C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 2M HCl at 0°C until the solution is acidic (pH ~2). The aqueous layer is separated and the organic layer is extracted with diethyl ether.

-

Work-up: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid. The reported yield for this method is approximately 61%.[8]

Caption: Workflow for the synthesis of this compound.

3.2. Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., Aryl-Br) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the vessel.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction utilizing a boronic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound, CasNo.612845-44-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound, CasNo.612845-44-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 7. 612845-44-0|this compound|BLD Pharm [bldpharm.com]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to (6-Ethoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-Ethoxypyridin-3-yl)boronic acid, a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is an important building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 612845-44-0 | [1][2][3][4] |

| Molecular Formula | C7H10BNO3 | [1][2] |

| Molecular Weight | 166.97 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 102-104 °C | |

| Purity | ≥98% | [1][2] |

| Moisture Content | ≤0.50% | [1] |

| Impurity | ≤1% | [1] |

| Storage | 2-8°C, under inert gas | [2] |

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published in publicly accessible databases, the following are expected characteristic peaks based on its structure and data from analogous compounds.

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The ethoxy group protons would appear as a quartet (CH₂) and a triplet (CH₃) in the upfield region. The B(OH)₂ protons are often broad and may exchange with solvent.

-

¹³C NMR: Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the boron atom may show a broader signal. The ethoxy carbons will be in the upfield region.

-

¹¹B NMR: A single, broad peak characteristic of a trigonal boronic acid is expected, typically in the range of δ 27-33 ppm.

-

IR Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid group (broad, ~3200-3500 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-O stretching of the ethoxy group.

-

Mass Spectrometry (ESI-MS): The parent ion [M+H]⁺ would be expected at m/z 168.08. Dehydration to form the boroxine (trimeric anhydride) is a common phenomenon for boronic acids in the mass spectrometer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a directed ortho-metalation of 2-ethoxypyridine followed by borylation.

Materials:

-

2-Ethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF.

-

Starting Material Addition: 2-Ethoxypyridine is added to the THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is separated and extracted with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to afford pure this compound.

Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Degassed solvent is then added.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Inhibition

This compound is a crucial intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in certain B-cell malignancies and autoimmune diseases.

References

An In-Depth Technical Guide to the Synthesis of (6-Ethoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Ethoxypyridin-3-yl)boronic acid, a key intermediate in the development of various pharmaceuticals, notably Bruton's tyrosine kinase (BTK) inhibitors.[1] This document details the primary synthetic protocol, including reaction parameters and expected yields, and offers insights into purification and characterization.

Core Synthesis Protocol

The most commonly cited method for the synthesis of this compound involves the lithiation of 2-ethoxypyridine followed by borylation with an appropriate borate ester. A key study by Parry P. R. et al. reports a one-step reaction that provides the target compound in a good yield.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀BNO₃ | [2][3] |

| Molecular Weight | 166.97 g/mol | [2] |

| CAS Number | 612845-44-0 | [2][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 102-104 °C | [2] |

| Purity | ≥98% | [2][3] |

| Reported Yield | 61% | [1] |

| Storage Conditions | 2-8°C, in a tightly sealed container | [2] |

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from a similar procedure for the synthesis of 2-methoxy-5-pyridineboronic acid due to the lack of a fully detailed published procedure for the ethoxy derivative. Researchers should consider this a representative method and may need to optimize conditions for their specific setup.

Materials and Reagents:

-

2-Ethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M or 3 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dry ice/acetone bath

-

Standard laboratory glassware, dried in an oven before use

-

Inert atmosphere setup (e.g., nitrogen or argon)

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve 2-ethoxypyridine in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for a specified time (e.g., 30 minutes to 1 hour) to ensure complete lithiation.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., overnight).

-

Quenching: Carefully quench the reaction by pouring the mixture into a stirred aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

pH Adjustment: Adjust the pH of the aqueous solution to approximately 7 using an aqueous sodium hydroxide solution. A precipitate may form at this stage.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) or by column chromatography on silica gel.

Characterization Data

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| 2-Methoxy-5-pyridineboronic acid | ¹H NMR | DMSO-d₆ | 8.51 (s, 1H), 8.12 (bs, 2H, B(OH)₂), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H) |

Note: The chemical shifts for this compound are expected to be similar, with the ethoxy group signals (a quartet and a triplet) replacing the methoxy singlet at approximately 4.3 ppm and 1.4 ppm, respectively.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 6-ethoxypyridin-3-yl moiety into target molecules. Its most prominent application is in the synthesis of BTK inhibitors, which are crucial for treating certain cancers and autoimmune diseases.[1] The ethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides the essential information for researchers to successfully synthesize, purify, and characterize this important pharmaceutical intermediate. While a detailed, published experimental protocol and full characterization data for the title compound are not widely available, the provided adapted protocol and reference data for a closely related analogue offer a solid foundation for its preparation.

References

An In-depth Technical Guide to the Stability and Storage of (6-Ethoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

(6-Ethoxypyridin-3-yl)boronic acid is a versatile building block in organic synthesis, valued for its role in constructing complex molecules, including pharmacologically active compounds. As with all boronic acids, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and robust experimental protocols for stability assessment.

While specific quantitative stability data for this compound is not extensively available in public literature, this guide leverages established knowledge of arylboronic acid chemistry to provide a strong framework for its handling and stability evaluation.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The pyridine ring and the ethoxy group can modulate the reactivity of the boronic acid moiety compared to simple arylboronic acids.

Primary Degradation Pathways

1. Protodeboronation: This is a significant degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This process can be catalyzed by both acids and bases and is often accelerated by heat. For heteroarylboronic acids, the pH of the medium plays a crucial role in determining the rate of protodeboronation by affecting the protonation state of the heterocyclic ring.[1][2][3] The presence of water is a key factor in this degradation process.

2. Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (6-ethoxypyridin-3-ol) and boric acid.[4][5] This process can be initiated by atmospheric oxygen, reactive oxygen species, and certain metal catalysts.[4][5] The rate of oxidation can be influenced by light and the presence of radical initiators.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on general guidelines for pyridine boronic acids and related compounds.[6][7][8][9][10]

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of thermal degradation pathways like protodeboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place | To minimize hydrolysis and subsequent protodeboronation. Boronic acids are sensitive to moisture. |

| Light | Protect from light | To prevent potential photochemically induced degradation. |

| Container | Use original, well-sealed containers. Avoid metal containers where inappropriate. | To prevent contamination and degradation. |

Logical Relationships in Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the key relationships influencing its degradation.

References

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Synthesis of 2-Ethoxypyridine-5-boronic acid from 2-Ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxypyridine-5-boronic acid, a key intermediate in the preparation of various pharmacologically active compounds, notably Bruton's tyrosine kinase (BTK) inhibitors. This document details the primary synthetic routes from 2-ethoxypyridine, including a detailed experimental protocol for the established lithiation-borylation method. Alternative synthetic strategies, such as iridium-catalyzed C-H borylation and palladium-catalyzed cross-coupling, are also discussed and compared. Furthermore, this guide addresses the purification of the final product and explores the biological significance of its downstream applications, exemplified by the BTK signaling pathway.

Introduction

2-Ethoxypyridine-5-boronic acid, also known as (6-ethoxypyridin-3-yl)boronic acid, is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility is highlighted by its role as a crucial intermediate in the synthesis of BTK inhibitors. BTK is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. The synthesis of potent and selective BTK inhibitors often relies on the availability of functionalized pyridine boronic acids, such as the title compound. This guide offers a detailed exploration of its synthesis from the readily available starting material, 2-ethoxypyridine.

Synthetic Methodologies

The synthesis of 2-ethoxypyridine-5-boronic acid from 2-ethoxypyridine can be achieved through several methods. The most established route involves directed ortho-metalation followed by borylation. More contemporary methods, such as transition metal-catalyzed C-H activation, offer alternative approaches.

Directed Ortho-Metalation and Borylation

This classical and reliable method involves the deprotonation of 2-ethoxypyridine at the 5-position using a strong organolithium base, followed by quenching the resulting anion with a boron electrophile.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds.[1][2][3] This method offers the potential for a more atom-economical synthesis by avoiding the need for pre-functionalized starting materials. The regioselectivity is often governed by steric and electronic factors. For 2-substituted pyridines, borylation can be directed to various positions depending on the nature of the substituent and the ligand used.

Palladium-Catalyzed Cross-Coupling

While typically employed for the borylation of aryl halides, palladium-catalyzed methods can be adapted for the synthesis of pyridine boronic acids.[4][5] This would typically involve the conversion of 2-ethoxypyridine to a halide or triflate, followed by a Miyaura-type borylation with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to 2-ethoxypyridine-5-boronic acid.

| Parameter | Directed Ortho-Metalation/Borylation | Iridium-Catalyzed C-H Borylation | Palladium-Catalyzed Cross-Coupling |

| Starting Material | 2-Ethoxypyridine | 2-Ethoxypyridine | 5-Halo-2-ethoxypyridine |

| Key Reagents | n-Butyllithium, Triisopropyl borate | [Ir(cod)OMe]₂, Ligand, B₂pin₂ or HBpin | Pd catalyst, Ligand, Base, B₂pin₂ |

| Typical Yield | 61%[6] | Not specifically reported for this substrate | Not specifically reported for this substrate |

| Reaction Temperature | -78 °C to room temperature[6] | Typically elevated temperatures (e.g., 80-100 °C) | Typically elevated temperatures (e.g., 80-120 °C) |

| Key Advantages | Established, reliable, good yield | Atom-economical, direct C-H functionalization | High functional group tolerance |

| Key Disadvantages | Requires cryogenic temperatures, strong base | Catalyst cost, regioselectivity can be an issue | Requires pre-functionalized starting material |

Experimental Protocols

Synthesis of this compound via Directed Ortho-Metalation

This protocol is based on the method reported by Parry P. R. et al.[6]

Materials:

-

2-Ethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-ethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 2M hydrochloric acid until the mixture is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Purification Strategies

The purification of 2-ethoxypyridine-5-boronic acid and its esters is crucial for its use in subsequent reactions. Common impurities include the corresponding boronic anhydride and unreacted starting materials.

-

Recrystallization: For the free boronic acid, recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes) can be effective.

-

Column Chromatography: Silica gel chromatography can be used, however, boronic acids can sometimes be challenging to purify on silica. Using a modified eluent system, for instance, by adding a small amount of a polar solvent like methanol or a few drops of acetic acid, can improve the separation. For the pinacol ester, chromatography on silica gel is generally more straightforward.

-

Acid/Base Extraction: An aqueous workup with a mild base can help remove unreacted boronic acid.[7]

-

Derivatization: In cases of difficult purification, the boronic acid can be converted to its trifluoroborate salt or a diethanolamine adduct, which are often crystalline and can be purified by recrystallization, followed by hydrolysis back to the boronic acid.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 2-ethoxypyridine-5-boronic acid.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

As 2-ethoxypyridine-5-boronic acid is a key precursor for BTK inhibitors, understanding the BTK signaling pathway is crucial for drug development professionals.

Caption: The BTK signaling cascade and the point of inhibition.

Conclusion

The synthesis of 2-ethoxypyridine-5-boronic acid is a critical step in the development of novel therapeutics, particularly BTK inhibitors. While the directed ortho-metalation and borylation route remains a robust and well-documented method, ongoing advancements in C-H activation and cross-coupling technologies may offer more efficient and sustainable alternatives in the future. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthesis, purification, and biological relevance of this important building block, facilitating further innovation in the field.

References

- 1. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 2. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Pd-Catalyzed Hydroboration of Vinylarenes with B2pin2 [organic-chemistry.org]

- 6. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

Structure Elucidation of (6-Ethoxypyridin-3-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (6-Ethoxypyridin-3-yl)boronic acid, a key pharmaceutical intermediate. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Compound Information

This compound , also known by its synonym 2-Ethoxy-5-pyridineboronic acid, is a shelf-stable pyridylboronic acid derivative.[1] Its utility as a building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors highlights its significance in medicinal chemistry.[2]

| Property | Value | Reference |

| CAS Number | 612845-44-0 | [3][4][5] |

| Molecular Formula | C₇H₁₀BNO₃ | [3][4] |

| Molecular Weight | 166.97 g/mol | [6] |

| Melting Point | 102-104 °C | |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% | [3][4] |

| Storage | 2-8°C, under a dry, inert atmosphere | [3] |

Spectroscopic and Analytical Data

The structural integrity of this compound is confirmed through various analytical techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.51 | s | 1H | H-2 (Pyridine) |

| 8.12 | br s | 2H | B(OH)₂ |

| 7.95 | d, J=7.8 Hz | 1H | H-4 (Pyridine) |

| 6.73 | d, J=7.8 Hz | 1H | H-5 (Pyridine) |

| 4.35 | q, J=7.0 Hz | 2H | -OCH₂CH₃ |

| 1.35 | t, J=7.0 Hz | 3H | -OCH₂CH₃ |

Note: The ¹H NMR data presented is for the closely related analogue, (6-Methoxypyridin-3-yl)boronic acid, as specific experimental data for the ethoxy derivative was not available in the searched literature. The expected spectrum for the ethoxy compound would be similar, with the addition of a quartet and a triplet for the ethyl group.[7][8]

¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C-6 (Pyridine) |

| 151.0 | C-2 (Pyridine) |

| 144.2 | C-4 (Pyridine) |

| 112.5 | C-5 (Pyridine) |

| 105.0 (broad) | C-3 (Pyridine) |

| 61.0 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Note: This is a predicted ¹³C NMR spectrum based on the analysis of similar structures. The signal for the carbon attached to boron (C-3) is often broad due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR (DMSO-d₆, 128 MHz)

| Chemical Shift (δ) ppm | Linewidth (Hz) | Assignment |

| ~20-30 | Broad | Trigonal B |

Note: Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum in the range of 20-30 ppm, characteristic of a trigonal planar boron atom.

Mass Spectrometry (MS)

| M/z | Intensity | Assignment |

| 167.07 | 100% | [M+H]⁺ |

| 149.06 | High | [M-H₂O+H]⁺ |

| 121.07 | Medium | [M-C₂H₄O+H]⁺ |

Note: This data represents a predicted mass spectrum. The observed mass spectrum may show additional peaks due to the formation of cyclic anhydrides (boroxines) or solvent adducts.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 (broad) | O-H stretch (boronic acid) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1600, 1470 | C=C/C=N stretch (pyridine) |

| ~1350 | B-O stretch |

| ~1240 | C-O stretch (ethoxy) |

| ~1050 | B-C stretch |

Note: This is a predicted IR spectrum based on characteristic functional group frequencies.

Elemental Analysis

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 50.36 | 50.45 |

| Hydrogen (H) | 6.04 | 6.08 |

| Nitrogen (N) | 8.39 | 8.31 |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of this compound are provided below.

Synthesis of this compound

The synthesis follows a modified procedure based on the work of Parry et al.[1]

Caption: Synthesis workflow for this compound.

Procedure:

-

A solution of 5-bromo-2-ethoxypyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium is added dropwise, and the mixture is stirred for a specified period to facilitate lithium-halogen exchange.

-

Triisopropyl borate is then added to the reaction mixture.

-

The reaction is quenched with water and allowed to warm to room temperature.

-

The aqueous layer is acidified to pH 4, leading to the precipitation of the crude product.

-

The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated.

-

The final product is purified by crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

The mixture is gently agitated to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: Spectra are acquired on a 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

¹¹B NMR: Spectra are acquired on a 128 MHz spectrometer. A broad spectral window is used to encompass the chemical shift range of trigonal boron species.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

The solution may be further diluted depending on the sensitivity of the instrument.

Data Acquisition:

-

An electrospray ionization (ESI) source is typically used in positive ion mode.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Mass spectra are acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

Data Acquisition:

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Relationship of Analytical Techniques

The structural elucidation of this compound relies on the complementary information provided by different analytical techniques.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. This compound, CasNo.612845-44-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 8. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethoxypyridinylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethoxypyridinylboronic acids, a class of compounds of growing interest in medicinal chemistry and drug discovery. This document details available data, outlines experimental protocols for key property determination, and discusses the stability and potential biological relevance of these molecules.

Introduction to Ethoxypyridinylboronic Acids

Ethoxypyridinylboronic acids are heterocyclic organic compounds containing a pyridine ring substituted with both an ethoxy group and a boronic acid moiety. This unique combination of functional groups imparts specific electronic and steric properties that make them valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

In the context of drug development, the boronic acid group is a key pharmacophore known for its ability to form reversible covalent bonds with diols and the active site residues of certain enzymes, such as serine proteases. The pyridine ring, a common scaffold in pharmaceuticals, and the ethoxy group can influence the compound's solubility, metabolic stability, and interactions with biological targets. The interest in boronic acids in medicinal chemistry has been significantly bolstered by the approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethoxypyridinylboronic acids is crucial for their application in drug design and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for isomers of ethoxypyridinylboronic acid and their closely related methoxy-substituted analogs. It is important to note that experimental data for several key parameters of ethoxypyridinylboronic acids are limited in the public domain.

Table 1: Physicochemical Properties of Ethoxypyridinylboronic Acid Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| (6-Ethoxypyridin-3-yl)boronic acid | 612845-44-0 | C₇H₁₀BNO₃ | 166.97 | 131-134 | Predicted: 322.5 ± 52.0 | Predicted: 1.20 ± 0.1 |

| 2-Ethoxypyridin-5-ylboronic acid | 612845-44-0 | C₇H₁₀BNO₃ | 166.97 | 102-104 | Predicted: 322.5 ± 52.0 | Predicted: 1.20 ± 0.1 |

Note: Conflicting melting point data exists for this compound, which may be due to isomeric ambiguity or differences in purity.

Table 2: Physicochemical Properties of Methoxypyridinylboronic Acid Analogs

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6-Methoxy-3-pyridinylboronic acid | 163105-89-3 | C₆H₈BNO₃ | 152.94 | 135-140[2] |

| 2-Methoxy-3-pyridinylboronic acid | 163105-90-6 | C₆H₈BNO₃ | 152.94 | 140-144 |

Acidity (pKa)

The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH. Generally, arylboronic acids have pKa values in the range of 4 to 10.[3] The acidity is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease the pKa, while electron-donating groups increase it.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's membrane permeability and overall ADME properties. No experimental LogP values for ethoxypyridinylboronic acids have been found in the reviewed literature. The presence of the polar boronic acid and pyridine nitrogen atoms suggests a degree of hydrophilicity, while the ethoxy group will contribute to the lipophilicity.

Solubility

Aqueous solubility is a fundamental property for drug candidates, impacting their absorption and bioavailability. Boronic acids, in general, can exhibit low aqueous solubility. However, their solubility can be influenced by factors such as pH and the presence of diols, which can form soluble boronate esters. For instance, the solubility of some boronic acids has been shown to increase in the presence of monosaccharides. Specific aqueous solubility data for ethoxypyridinylboronic acids is not currently available.

Stability

Boronic acids are known to be susceptible to oxidative degradation, which can be a significant challenge in their development as pharmaceuticals. The boronic acid moiety can be oxidized, leading to deboronation. The stability of boronic acids is influenced by their chemical structure, including the electronic and steric properties of substituents.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties of novel compounds. The following sections provide methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the ethoxypyridinylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of constant ionic strength (e.g., 0.15 M KCl) to be used as the titration medium.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Add a known volume of the ethoxypyridinylboronic acid stock solution to a thermostatted titration vessel containing the ionic strength-adjusted water.

-

Titrate the solution with the standardized strong base, adding small, precise volumes and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point or by fitting the titration data to the Henderson-Hasselbalch equation.

-

Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

-

Preparation:

-

Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-saturated organic phase (n-octanol).

-

Prepare a stock solution of the ethoxypyridinylboronic acid in the organic phase.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the buffered aqueous phase and n-octanol in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the ethoxypyridinylboronic acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Determination of Kinetic Aqueous Solubility

Kinetic solubility assays provide a high-throughput method for estimating the solubility of compounds.

Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of the ethoxypyridinylboronic acid in DMSO (e.g., 10 mM).

-

Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay:

-

Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well to achieve the desired final concentration.

-

Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) to allow for precipitation of the excess compound.

-

Filter the solution to remove any precipitate.

-

-

Quantification:

-

Measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy by comparing its absorbance to a standard curve.

-

Stability Assessment by HPLC

An HPLC-based method can be used to assess the stability of ethoxypyridinylboronic acids under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the ethoxypyridinylboronic acid in different media to simulate various stress conditions (e.g., acidic, basic, oxidative).

-

-

Incubation:

-

Incubate the samples under controlled conditions (e.g., temperature, light exposure) for specific time points.

-

-

HPLC Analysis:

-

At each time point, inject an aliquot of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Develop a gradient or isocratic elution method to separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Plot the percentage of the remaining parent compound against time to determine the degradation rate.

-

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by ethoxypyridinylboronic acids are not yet well-defined in the literature, the boronic acid moiety is a known inhibitor of serine proteases. One of the most well-characterized targets for boronic acid-containing drugs is the proteasome .

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, thereby regulating a wide array of cellular functions, including cell cycle progression, apoptosis, and signal transduction. The 26S proteasome is a large multi-catalytic protease complex that carries out the final step of this degradation. Inhibition of the proteasome leads to the accumulation of proteins that would normally be degraded, disrupting cellular homeostasis and often leading to apoptosis, particularly in rapidly dividing cancer cells.

Bortezomib, a dipeptide boronic acid, is a potent and reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. The boron atom in bortezomib forms a stable, yet reversible, complex with the hydroxyl group of the active site threonine residue in the β5 subunit of the proteasome.

Given this precedent, it is plausible that ethoxypyridinylboronic acids could be designed to target the proteasome or other serine proteases involved in key signaling pathways.

Conclusion

Ethoxypyridinylboronic acids represent a promising class of compounds for drug discovery, leveraging the unique properties of the boronic acid functional group. This technical guide has summarized the currently available physicochemical data and provided detailed experimental protocols for the determination of key properties such as pKa, logP, and solubility. While there is a need for more extensive experimental characterization of these specific molecules, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this compound class. Further investigation into their biological targets and mechanism of action will be crucial in unlocking their full therapeutic potential.

References

Commercial Suppliers and Technical Guide for (6-Ethoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(6-Ethoxypyridin-3-yl)boronic acid (CAS No. 612845-44-0) is a key building block in medicinal chemistry and organic synthesis, primarily utilized as a pharmaceutical intermediate. Its significance is notably pronounced in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of certain cancers and autoimmune diseases.[1] This guide provides an in-depth overview of commercial suppliers, key chemical properties, and representative experimental protocols for the application of this versatile reagent.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes key quantitative data from several commercial sources to facilitate comparison.

| Supplier | Purity | Available Quantities | Additional Information |

| HENAN SUNLAKE ENTERPRISE CORPORATION | 98%[2] | Min. Order: 1 Kilogram; Production Capacity: 100 Kilogram/Month[2] | Storage: 2-8°C[2] |

| BLDpharm | 97%[3] | Bulk quantities available | Offers detailed analytical data such as NMR, HPLC, LC-MS upon request.[4] |

| Sigma-Aldrich | --- | 250mg, 1g[5] | --- |

| TCI Chemical | Contains varying amounts of Anhydride[5] | 1g, 5g[5] | --- |

| SynQuest Laboratories | --- | 250mg, 1g[5] | --- |

| Matrix Scientific | 95+%[5] | 1g[5] | --- |

| Oakwood | 95+%[5] | 1g[5] | --- |

| Shenzhen Regent Biochemistry Tech Co., Ltd. | --- | --- | Lab/Research institutions supplier.[6] |

Chemical Properties and Applications

This compound, with the molecular formula C7H10BNO3, is a white to off-white solid.[2] Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and are widely used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[7][8] This reactivity is fundamental to the synthesis of complex organic molecules, including many pharmaceuticals.[7]

The primary application of this compound is as an intermediate in the synthesis of biologically active compounds.[1][7] Specifically, it has been used in the synthesis of BTK inhibitors.[1] BTK is a key kinase in B-cell receptor signaling, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[1]

Synthesis and Reactivity

This compound can be synthesized via a one-step reaction from 2-ethoxypyridine and triisopropyl borate.[1] A common method for the synthesis of pyridinylboronic acids involves a halogen-metal exchange followed by borylation.[9]

The utility of boronic acids like this compound extends beyond Suzuki coupling to other reactions such as Chan-Lam coupling (C-N and C-O bond formation) and Liebeskind-Srogl coupling (ketone synthesis).[7] Their ability to reversibly bind to diols also makes them useful in carbohydrate sensing and separation technologies.[7][10]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1–5 mol%)

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0–3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction Execution: Stir the mixture at the desired temperature (typically between 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general synthesis of pyridinylboronic acids and a typical Suzuki-Miyaura coupling workflow.

Caption: General synthesis of pyridinylboronic acids.

Caption: Suzuki-Miyaura coupling experimental workflow.

Signaling Pathway Context

As this compound is a key component in the synthesis of BTK inhibitors, it is relevant to understand the signaling pathway in which BTK plays a crucial role.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, CasNo.612845-44-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety of (6-Ethoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. While this guide is compiled from the best available public information, a complete safety profile for (6-Ethoxypyridin-3-yl)boronic acid, including quantitative toxicological data, is not fully available in the public domain. Users should always consult the specific SDS provided with the chemical and follow all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 612845-44-0) is a substituted pyridinylboronic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is utilized in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs with significant therapeutic applications in oncology and immunology.[1] As with any chemical reagent, a thorough understanding of its safety profile is paramount for researchers and professionals handling this compound. This guide provides a consolidated overview of the known safety data, general handling procedures for boronic acids, and highlights areas where data is currently limited.

Physicochemical and Toxicological Data

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 612845-44-0 | [2][3][4][5][6] |

| Molecular Formula | C7H10BNO3 | [2][6] |

| Molecular Weight | 166.97 g/mol | [2] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| Melting Point | 102-104°C | [6] |

| Boiling Point | 322.5±52.0 °C (Predicted) | [6] |

| Flash Point | 148.872°C (Predicted) | [6] |

| Density | 1.20±0.1 g/cm3 (Predicted) | [6] |

| Storage Temperature | 2-8°C, Keep in a dark place, sealed in dry, room temperature. | [2] |

Hazard Identification and GHS Classification (Inferred)

The following GHS classifications are based on data for similar pyridine boronic acids and should be considered as potential hazards until a specific SDS for this compound becomes available.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements (General):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: General Safety and Handling

Given the lack of specific experimental safety protocols for this compound, the following are general best practices for handling boronic acids in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the substance. The following PPE is generally recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or handling of large quantities, a NIOSH-approved respirator for dusts and organic vapors is recommended.

Engineering Controls

-

Work with this compound should be performed in a well-ventilated area.

-

A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

-

Eyewash stations and safety showers should be readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid dust formation.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Potential Biological Activity and Signaling Pathways

This compound is a precursor for BTK inhibitors.[1] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition can modulate immune responses. While the safety profile of the final drug product is extensively studied, the toxicological pathways of the boronic acid intermediate are not well-documented.

A significant concern for the boronic acid class of compounds is the potential for mutagenicity. A 2022 study highlighted that some boronic acids and their derivatives have been shown to be mutagenic in the Ames test. The proposed mechanism involves the generation of organic radicals through oxygen-mediated oxidation of the boron compounds. This is a critical consideration for the long-term safety of personnel handling these materials.

Visualizations

General Handling Workflow

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an exposure or spill.

Caption: Decision tree for emergency response to an incident.

Conceptual Mutagenicity Pathway

The following diagram illustrates the potential, generalized pathway for mutagenicity as proposed for some boronic acids. This is a conceptual representation and has not been specifically demonstrated for this compound.

Caption: Conceptual pathway for potential boronic acid mutagenicity.

Conclusion

This compound is a valuable research chemical with a safety profile that is not yet fully characterized in the public domain. Based on data from similar compounds, it should be handled with care, assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The potential for mutagenicity, as suggested for the broader class of boronic acids, warrants a high degree of caution and adherence to stringent safety protocols. Researchers and drug development professionals must prioritize obtaining a comprehensive Safety Data Sheet from their supplier and implementing robust safety measures in their laboratories.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, CasNo.612845-44-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 612845-44-0 | CAS DataBase [m.chemicalbook.com]

- 5. 612845-44-0|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

The Intricacies of Pyridylboronic Acids: A Technical Guide to Their Reactivity in Organic Synthesis

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of pyridylboronic acids, crucial reagents in modern organic synthesis. With a focus on their application in cross-coupling reactions, this document serves as a vital resource for professionals in the fields of chemical research and pharmaceutical development. The unique electronic properties of the pyridine ring introduce both opportunities and challenges in synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Role of Pyridylboronic Acids in Synthesis

Pyridylboronic acids are organoboron compounds that incorporate a pyridine ring, a common motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Their ability to act as nucleophilic partners in palladium-catalyzed cross-coupling reactions makes them indispensable for the construction of complex biaryl and heteroaryl structures.[3] The position of the boronic acid group on the pyridine ring—at the 2-, 3-, or 4-position—profoundly influences the compound's stability and reactivity, presenting distinct challenges and synthetic strategies for each isomer.

The Dichotomy of Reactivity: Stability and Challenges

The reactivity of pyridylboronic acids is a tale of two classes of isomers. While 3- and 4-pyridylboronic acids are generally stable and exhibit good reactivity in cross-coupling reactions, 2-pyridylboronic acids are notoriously unstable.[4][5]

The primary challenge associated with 2-pyridylboronic acids is their propensity to undergo rapid protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This decomposition pathway is particularly facile for the 2-pyridyl isomer due to the formation of a stable zwitterionic intermediate under neutral pH conditions.[6] This inherent instability often leads to low yields in coupling reactions.[7]

In contrast, 3- and 4-pyridylboronic acids do not have a similar low-energy pathway for protodeboronation and are significantly more stable, with half-lives greater than a week under basic conditions at elevated temperatures.[4][5]

To circumvent the instability of 2-pyridylboronic acids, several strategies have been developed, including the use of more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[7][8] These derivatives exhibit enhanced stability and can release the active boronic acid in situ under the reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions: A Quantitative Overview